This compound is synthesized through various organic chemistry methods and can be found in scientific literature focusing on drug design and synthesis. It falls under the category of small molecules, which are often used as lead compounds in drug discovery.
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone typically involves several steps:
The molecular structure of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone can be described as follows:
The compound's molecular formula is , with a molar mass of approximately 196.22 g/mol. The spatial arrangement allows for potential interactions with biological targets due to its diverse functional groups.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone can participate in various chemical reactions:
Understanding these reactions is essential for predicting how the compound may behave under different conditions and in biological systems.
The mechanism of action for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone is primarily based on its interaction with biological targets:
The physical and chemical properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone include:
These properties are critical for assessing the compound's suitability for pharmaceutical applications.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone has several potential applications:
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone relies critically on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for triazole ring formation, followed by strategic azetidine functionalization. A representative route begins with 3-azidoazetidine hydrochloride, which undergoes CuAAC with alkynes under aqueous conditions (tert-butanol:water, 1:1) with copper sulfate (0.05 equiv) and sodium ascorbate (0.2 equiv) at ambient temperature . This achieves near-quantitative conversion to 1,4-disubstituted triazole intermediates within 2–16 hours depending on alkyne reactivity (Table 1). Subsequent N-acylation introduces the cyclopropyl methanone moiety via amide coupling, typically employing cyclopropanecarbonyl chloride and a base like N,N-diisopropylethylamine in tetrahydrofuran at 0°C [6].
Key synthetic challenges include azetidine ring instability under acidic/basic conditions and competitive copper-mediated proto-deboronation when boron-containing groups are present. Optimization studies reveal that aqueous CuAAC conditions minimize deboronation byproducts (<5%) compared to organic-phase methods using copper(I) iodide with lutidine (15–20% side products) . Additionally, protecting group strategies—such as tert-butoxycarbonyl for the azetidine nitrogen—improve yields during intermediate stages [5].
Table 1: CuAAC Reaction Kinetics and Yields with Diverse Alkynes
| Entry | Alkyne (R) | Reaction Time (h) | Triazole Intermediate Yield (%) |
|---|---|---|---|
| 1 | Ethyl propiolate | 2 | 97 |
| 2 | Phenylacetylene | 16 | 92 |
| 3 | Propargyl alcohol | 8 | 97 |
| 4 | Cyclopropylacetylene | 16 | 99 |
The cyclopropyl methanone group is introduced via late-stage acylation or early-stage boronic ester homologation. Direct acylation employs cyclopropanecarbonyl chloride with azetidine-triazole intermediates, yielding 70–85% of the target compound after purification [6]. For enantiomerically pure variants, Matteson homologation provides chiral control: (+)-pinanediol boronic esters undergo stereoselective dichloromethane insertion at −100°C using dichloromethyl lithium, achieving >98% diastereomeric excess. Subsequent azidation and CuAAC furnish enantiopure products [9].
Alternative approaches utilize cyclopropanecarboxylic acid activated by coupling reagents (e.g., O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in dimethylformamide. This method reduces epimerization risks compared to acid chloride routes but requires extended reaction times (12–24 hours) . Kinetic studies confirm that electron-deficient azetidines (e.g., 3-nitroazetidine derivatives) exhibit reduced nucleophilicity, necessitating higher temperatures (50°C) for acylation [5].
Table 2: Cyclopropanoyl Integration Methods Compared
| Method | Reagent | Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Acyl chloride coupling | Cyclopropanecarbonyl chloride | 0°C, THF, DIPEA | 85 | 98 |
| Carbodiimide activation | Cyclopropanecarboxylic acid + HBTU | 25°C, DMF, 24h | 78 | 95 |
| Matteson homologation | (+)-Pinanediol ester + Cl₂CHLi | −100°C, then azidation | 70* | >99* |
Copper(I) catalysis remains indispensable for regioselective triazole formation. Optimized protocols use in situ-generated copper(I) from copper sulfate/sodium ascorbate, which outperforms preformed copper(I) complexes (e.g., copper(I) iodide) in suppressing protodeboronation and improving functional group tolerance . Ligand screening reveals that tris(benzyltriazolyl)methylamine ligands accelerate cycloadditions involving sterically hindered alkynes by 3-fold but are unnecessary for electron-deficient alkynes like ethyl propiolate [5].
Non-copper alternatives are limited due to reduced regiocontrol. However, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been explored for 1,5-disubstituted triazoles, though these yield isomeric contaminants incompatible with azetidine constraints . Microwave irradiation (80°C, 30 minutes) accelerates CuAAC by 4-fold for alkyl azides without compromising azetidine integrity [6]. Solvent studies demonstrate that tert-butanol/water mixtures enhance copper solubility and reduce side reactions versus pure tetrahydrofuran or chloroform .
Purification challenges arise from polar intermediates and structurally similar byproducts. Reverse-phase high-performance liquid chromatography (C18 columns, acetonitrile/water gradients) resolves triazole regioisomers and removes copper residues, achieving >99% purity [5] . For boronic-acid-containing precursors, phenylboronic acid transesterification in acetonitrile/n-hexane biphasic systems cleanly liberates products from (+)-pinanediol esters .
Yield optimization focuses on:
Table 3: Purification Outcomes by Technique
| Purification Method | Key Parameters | Purity (%) | Recovery (%) |
|---|---|---|---|
| Reverse-phase HPLC | C18, 10–90% MeCN/H₂O + 0.1% TFA | >99.5 | 75 |
| Flash chromatography (silica) | EtOAc/hexane (1:1) | 92 | 85 |
| Flash chromatography (aminosilica) | MeOH/DCM (5:95) | 96 | 80 |
| Recrystallization | Acetonitrile | 98 | 65 |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7